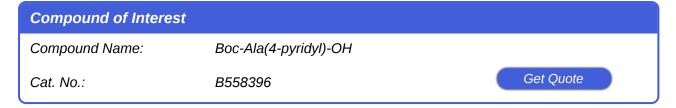


A Technical Guide to Boc-4-Pal-OH: Synthesis, Applications, and Methodologies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-4-pyridyl-L-alanine, commonly referred to as Boc-4-Pal-OH, is a non-natural, protected amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, which incorporates a pyridine ring in the side chain, imparts valuable properties to peptides, influencing their conformation, solubility, and interaction with biological targets. This technical guide provides a comprehensive overview of Boc-4-Pal-OH, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis, and its applications in drug discovery, with a focus on its role in modulating G protein-coupled receptor (GPCR) signaling pathways.

Core Data and Properties

Boc-4-Pal-OH is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in stepwise peptide synthesis.[1] The key physicochemical properties are summarized below.



Property	Value	References
CAS Number	37535-57-2	[2]
Molecular Formula	C13H18N2O4	[2]
Molecular Weight	266.29 g/mol	[3]
Appearance	White to off-white powder	[1]
Melting Point	224 - 232 °C	[1]
Purity (Typical)	≥97% to ≥99.5% (by HPLC)	[1][3][4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Storage	2-8°C, sensitive to air and moisture	[1][3]

Applications in Peptide Synthesis and Drug Discovery

The incorporation of Boc-4-Pal-OH into peptide sequences is a strategic approach to enhance their therapeutic potential. The pyridine side chain can act as a hydrogen bond acceptor and engage in aromatic stacking interactions, which can lead to improved binding affinity and selectivity for biological targets such as GPCRs.[2][5]

Peptides containing 4-pyridylalanine have been investigated for their potential in treating a range of conditions, including metabolic and neurological disorders.[2][6] A notable application is in the development of analogs of Glucagon-Like Peptide-1 (GLP-1) for the treatment of type 2 diabetes.[7][8] The substitution of natural amino acids with 4-pyridylalanine can enhance the aqueous solubility and stability of peptides without compromising their biological activity.[5][9]

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) using Boc-4-PalOH



The following is a generalized protocol for the manual incorporation of Boc-4-Pal-OH into a peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS). This protocol assumes a synthesis scale of 0.1 mmol on a Merrifield or PAM resin.

Materials and Reagents:

- Boc-4-Pal-OH
- Merrifield or PAM resin (e.g., 0.5-1.0 mmol/g loading)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
- Scavengers for cleavage (e.g., anisole, thioanisole)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
- · Diethyl ether
- · HPLC grade acetonitrile and water

Protocol Steps:

- Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Wash the resin with DCM.
 - Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).



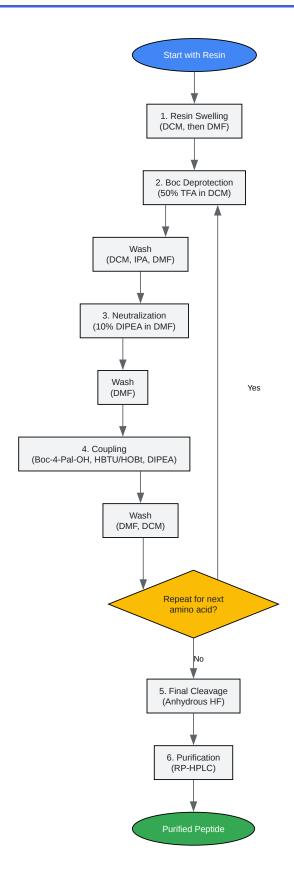
- Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
- Wash the resin with DCM (2x) and isopropanol (2x), followed by DMF (3x).[10]
- Neutralization:
 - Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.
 - Repeat the neutralization step.
 - Wash the resin with DMF (5x).
- Coupling of Boc-4-Pal-OH:
 - In a separate vial, dissolve Boc-4-Pal-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.[11]
- Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and the N-terminal Boc group is removed,
 wash the peptide-resin with DCM and dry under vacuum.
 - Transfer the dried resin to a specialized HF cleavage apparatus.
 - Add scavengers (e.g., anisole) to the resin.
 - Cool the vessel to 0°C and condense anhydrous HF into it.



- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under vacuum.[12]
- Peptide Precipitation and Purification:
 - Triturate the residue with cold diethyl ether to precipitate the crude peptide.
 - Wash the peptide pellet with cold ether several times and dry under vacuum.
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[13][14]
 - Characterize the purified peptide by mass spectrometry.[13]

Workflow for Boc-SPPS





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Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).



Signaling Pathways

Peptides incorporating 4-pyridylalanine are particularly effective in modulating the activity of G protein-coupled receptors (GPCRs). A prime example is the development of long-acting analogs of GLP-1, which target the GLP-1 receptor, a class B GPCR crucial for glucose homeostasis.[7][8][15]

Upon binding of a GLP-1 analog containing 4-pyridylalanine to the GLP-1 receptor on pancreatic β -cells, a conformational change is induced in the receptor. This activates the associated heterotrimeric G protein (Gs), causing the exchange of GDP for GTP on the Gas subunit. The activated Gas subunit then dissociates and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream effects that enhance glucose-dependent insulin secretion.[8][15][16]



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Caption: GLP-1 receptor signaling pathway initiated by a GLP-1 analog.

Conclusion

Boc-4-Pal-OH is a valuable building block for the synthesis of novel peptides with enhanced therapeutic properties. Its incorporation can improve the physicochemical and pharmacological profiles of peptide drug candidates. The provided protocols and a deeper understanding of the signaling pathways involved will aid researchers and drug development professionals in



harnessing the full potential of this non-natural amino acid for the creation of next-generation therapeutics.

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